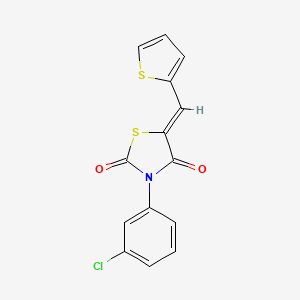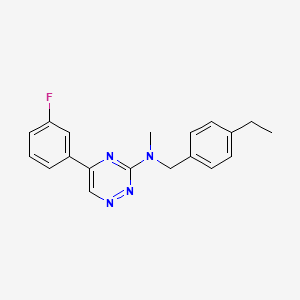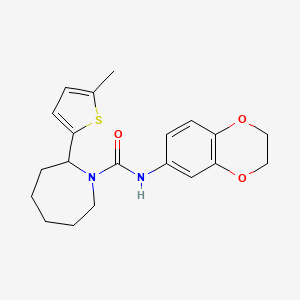
3-(3-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
TZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, TZD has been investigated for its anti-inflammatory, antioxidant, and antidiabetic properties. Studies have shown that TZD can improve insulin sensitivity and reduce inflammation in diabetic patients. In biochemistry, TZD has been used as a tool to study the structure and function of proteins. In material science, TZD has been explored for its potential applications in organic electronics and optoelectronics.
作用機序
The mechanism of action of TZD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. TZD binds to PPARγ and induces a conformational change that allows it to recruit coactivators and initiate gene transcription. This leads to the activation of genes involved in glucose and lipid metabolism, inflammation, and adipogenesis.
Biochemical and Physiological Effects:
TZD has been shown to have several biochemical and physiological effects. In diabetic patients, TZD improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. TZD also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, TZD promotes adipogenesis by inducing the differentiation of preadipocytes into adipocytes.
実験室実験の利点と制限
One of the main advantages of TZD is its versatility in various fields. TZD can be used as a tool to study the structure and function of proteins, as well as a potential therapeutic agent for various diseases. However, one of the limitations of TZD is its potential toxicity and side effects. Studies have shown that TZD can cause weight gain, fluid retention, and bone loss in some patients.
将来の方向性
There are several future directions for research related to TZD. One direction is the development of novel TZD derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of TZD in the treatment of other diseases, such as cancer and neurodegenerative disorders. Furthermore, the use of TZD in material science and organic electronics is an area of growing interest.
Conclusion:
3-(3-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, or TZD, is a heterocyclic organic compound that has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to TZD have been discussed in this paper. Further research is needed to fully explore the potential of TZD in various fields.
合成法
The synthesis of TZD involves the reaction of 3-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid, followed by the addition of thiosemicarbazide and glacial acetic acid. The resulting product is purified by recrystallization to obtain TZD in high yield and purity.
特性
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFSFMBWGBTUQM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-{[(2-pyrimidinylthio)acetyl]amino}terephthalate](/img/structure/B5051643.png)

![N-(3-methyl-5-cinnolinyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5051660.png)
![N-[1-(1-adamantyl)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5051666.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5051670.png)
![3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5051673.png)
![5-(2,3-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5051676.png)
![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
methyl]urea](/img/structure/B5051739.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)